2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2-methylphenyl)acetamide
Description
The compound 2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2-methylphenyl)acetamide (molecular formula: C₂₄H₂₃N₄OS, molecular weight: 416.54 g/mol) is a pyrazolo[1,5-a]pyrazine derivative featuring a sulfanyl linker and an N-(2-methylphenyl)acetamide moiety. Its structure combines a pyrazolo-pyrazine core with aromatic and alkyl substituents, which are critical for modulating physicochemical properties and biological interactions .
Properties
IUPAC Name |
2-[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4OS/c1-3-17-8-10-18(11-9-17)20-14-21-23(24-12-13-27(21)26-20)29-15-22(28)25-19-7-5-4-6-16(19)2/h4-14H,3,15H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLUKUSBFBMOBPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2-methylphenyl)acetamide is a novel pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Its unique structural features, including a pyrazolo[1,5-a]pyrazine core and a sulfanyl group, suggest various pharmacological applications. This article aims to provide a comprehensive overview of its biological activity based on available research.
Chemical Structure and Properties
This compound has a complex molecular structure characterized by:
- Molecular Formula : CHNOS
- Molecular Weight : Approximately 420.5 g/mol
- Functional Groups : Pyrazolo[1,5-a]pyrazine core, sulfanyl group, and acetamide moiety.
The presence of these functional groups enhances its reactivity and potential interactions with biological targets.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Antitumor | Potential inhibition of cancer cell lines through modulation of signaling pathways. |
| Anti-inflammatory | May reduce inflammation markers based on structural analogs. |
| Antimicrobial | Related compounds show activity against various pathogens. |
Case Studies and Research Findings
Research into structurally similar pyrazole derivatives has provided insights into the potential efficacy of this compound:
- Antitumor Studies : A series of pyrazole derivatives were evaluated for their ability to inhibit cancer cell growth, showing promising results against multiple cancer types . The specific interactions with tumor markers suggest that this compound may exhibit similar properties.
- Anti-inflammatory Research : Studies on related compounds indicate that they can effectively reduce inflammation in vitro and in vivo. For example, pyrazole derivatives have been shown to inhibit COX enzymes, leading to reduced prostaglandin synthesis .
- Antimicrobial Activity : Some pyrazole derivatives have demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria . This suggests that this compound may also possess such activities.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Key Observations:
- Electron-Withdrawing Groups (e.g., F, Cl) : Fluorine (C-F) in enhances polarity and metabolic stability, while chlorine (C-Cl) in increases lipophilicity and steric bulk.
- Electron-Donating Groups (e.g., OCH₃) : Methoxy groups in improve solubility via hydrogen bonding but may reduce membrane permeability.
- Alkyl Substituents (e.g., ethyl) : Ethyl groups in the target compound and balance lipophilicity and steric effects, favoring interactions with hydrophobic binding pockets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
